molecular formula C61H82ClN9O17 B15145605 Mal-VC-PAB-DM1

Mal-VC-PAB-DM1

Cat. No.: B15145605
M. Wt: 1248.8 g/mol
InChI Key: HRJSYKXPHXEHQA-GZOBIGBUSA-N
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Description

Mal-VC-PAB-DM1 is a compound used in the field of antibody-drug conjugates (ADCs). It is a conjugate of a potent microtubule-disrupting agent, DM1, linked via the ADC linker Mal-VC-PAB. This compound is known for its potent antitumor activity and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-VC-PAB-DM1 is synthesized by conjugating DM1 with the linker Mal-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the conjugation reaction. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to achieve the desired solubility and stability .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mal-VC-PAB-DM1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include DMSO, PEG, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound include the conjugated compound itself and various intermediates that are used in the synthesis process .

Scientific Research Applications

Mal-VC-PAB-DM1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

Mal-VC-PAB-DM1 exerts its effects by disrupting microtubules, which are essential for cell division. The compound targets specific molecular pathways involved in cell division, leading to the inhibition of tumor growth. The linker Mal-VC-PAB ensures the stability and targeted delivery of DM1 to the tumor cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Mal-VC-PAB-DM1 include:

Uniqueness

This compound is unique due to its specific linker, Mal-VC-PAB, which provides enhanced stability and targeted delivery compared to other similar compounds. This makes it a valuable tool in the development of ADCs for cancer treatment .

Properties

Molecular Formula

C61H82ClN9O17

Molecular Weight

1248.8 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate

InChI

InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1

InChI Key

HRJSYKXPHXEHQA-GZOBIGBUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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